![molecular formula C18H25N3O2 B2888098 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide CAS No. 1424591-63-8](/img/structure/B2888098.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide, also known as CCPA, is a selective A1 adenosine receptor agonist that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide selectively activates the A1 adenosine receptor, which is predominantly expressed in the brain, heart, and kidneys. Activation of this receptor leads to a decrease in intracellular cAMP levels, resulting in various physiological effects such as vasodilation, decreased heart rate, and decreased neuronal activity.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide has been shown to have various biochemical and physiological effects, including decreased heart rate, decreased blood pressure, and increased coronary blood flow. It has also been shown to protect against ischemic injury by reducing the size of infarcts and improving cardiac function. Additionally, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide has been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide is its selectivity for the A1 adenosine receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
For research involving N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide include the development of more potent and selective agonists, further understanding of its therapeutic applications, and the development of novel delivery methods.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2-methoxyphenylmagnesium bromide, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, including its role in reducing ischemic injury, protecting against cardiac arrhythmias, and improving cognitive function. It has also been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxy-N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-21(15-9-5-6-10-16(15)23-2)13-17(22)20-18(14-19)11-7-3-4-8-12-18/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUUTISVJAXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCCC1)C#N)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide |
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